![molecular formula C14H10Cl6N2O2Pt B12884051 Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum is a platinum-based compound with the molecular formula C14H12Cl6N2O2Pt. This compound is known for its unique chemical structure, which includes two 3,5-dichlorophenol groups linked by a 1,2-diaminoethane bridge, coordinated to a platinum center.
Métodos De Preparación
The synthesis of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves several steps:
Synthesis of 3,5-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 1,2-diaminoethane: This is typically synthesized from ethylene oxide and ammonia.
Coordination to Platinum: The final step involves the coordination of the 3,5-dichlorophenol and 1,2-diaminoethane to a platinum center, usually in the presence of a platinum salt such as platinum(II) chloride.
Análisis De Reacciones Químicas
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chloride ligands can be substituted with other ligands such as bromides or iodides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves its interaction with cellular components. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins and other biomolecules, affecting various cellular pathways .
Comparación Con Compuestos Similares
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer agent with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
The uniqueness of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum lies in its specific ligand arrangement, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H10Cl6N2O2Pt |
|---|---|
Peso molecular |
646.0 g/mol |
Nombre IUPAC |
[2-azanidyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H10Cl4N2O2.2ClH.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;;;/h1-4,13-14,19-22H;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
PSOUKAVILDCUEY-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)[NH-])[NH-])Cl)O.Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


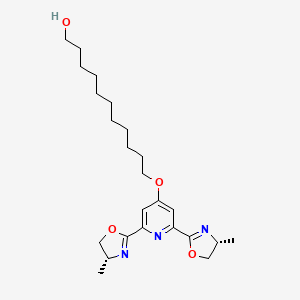
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)

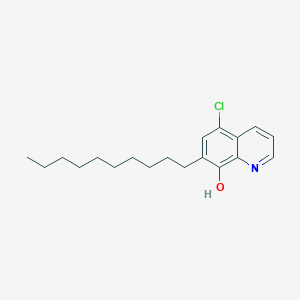




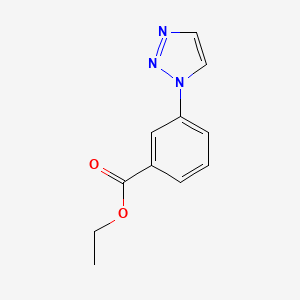
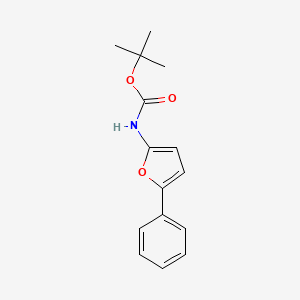

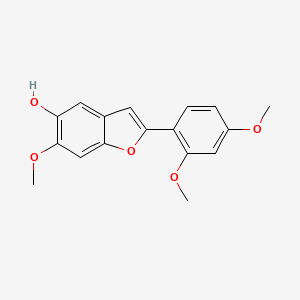

![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
